

# **Application Notes and Protocols for GC376 Sodium Administration in Animal Models**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | GC376 sodium |           |
| Cat. No.:            | B14129987    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of **GC376 sodium**, a potent inhibitor of 3C-like protease (3CLpro), in various animal models. The information compiled from peer-reviewed studies is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of GC376.

### **Mechanism of Action**

GC376 is a prodrug that is converted to the active aldehyde form, GC373. It functions as a direct-acting antiviral agent by inhibiting the 3C-like protease (3CLpro or Mpro) of coronaviruses.[1][2] This enzyme is crucial for the cleavage of viral polyproteins into functional proteins required for viral replication and transcription.[1][2] By blocking 3CLpro, GC376 effectively halts the viral life cycle.[3] Due to the highly conserved nature of the 3CLpro across different coronaviruses, GC376 exhibits broad-spectrum activity.[3]





Click to download full resolution via product page

Figure 1: Mechanism of action of GC376 in inhibiting coronavirus replication.

# Data Presentation: Dosage and Administration Summary

The following tables summarize the quantitative data on **GC376 sodium** administration and dosage in feline, murine, ferret, and mink animal models based on published studies.

Table 1: GC376 Administration and Dosage in Feline Models (Feline Infectious Peritonitis - FIP)



| Parameter                                             | Details                                                                                                                     | Reference(s) |
|-------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|--------------|
| Animal Model                                          | Cats with naturally occurring or experimentally induced Feline Infectious Peritonitis (FIP)                                 | [4][5]       |
| Administration Route                                  | Subcutaneous (SC) injection                                                                                                 | [4][5]       |
| Dosage (Non-neurological FIP)                         | 15-20 mg/kg, administered every 12 hours (BID)                                                                              | [4][5]       |
| Dosage (Ocular FIP)                                   | 15-20 mg/kg, administered every 12 hours (BID)                                                                              | [5]          |
| Dosage (Neurological FIP)                             | 15-20 mg/kg, administered every 12 hours (BID)                                                                              | [5]          |
| Dosage (in combination with GS-441524 for resistance) | 20 mg/kg SC BID, added to<br>the current GS-441524 dosage                                                                   | [5]          |
| Treatment Duration                                    | Minimum of 12 weeks                                                                                                         | [4]          |
| Formulation                                           | 53 mg/mL in 10% ethanol and 90% polyethylene glycol 400                                                                     | [4]          |
| Observed Side Effects                                 | Transient stinging upon injection, subcutaneous fibrosis, hair loss, and abnormal eruption of permanent teeth in young cats | [4][6]       |

Table 2: GC376 Administration and Dosage in Murine Models (SARS-CoV-2)



| Parameter            | Details                                                                                                                                             | Reference(s) |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Animal Model         | K18-hACE2 transgenic mice                                                                                                                           | [1]          |
| Administration Route | Intraperitoneal (IP) injection                                                                                                                      | [1]          |
| Dosage               | 40 mg/kg per day,<br>administered in two divided<br>doses (20 mg/kg each)                                                                           | [1]          |
| Treatment Duration   | 7 days, starting 3 hours post-<br>challenge                                                                                                         | [1]          |
| Challenge Model      | Intranasal inoculation with SARS-CoV-2 (1 × 10³ or 1 × 10⁵ TCID50/mouse)                                                                            | [1]          |
| Observed Efficacy    | Reduced viral loads and tissue lesions, particularly in the brain at a low virus dose. Did not significantly improve clinical symptoms or survival. | [1][7]       |

Table 3: GC376 Activity in Ferret and Mink Models

| Parameter       | Details                                                                                                                                | Reference(s) |
|-----------------|----------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Animal Model    | Ferrets and Minks (in vitro studies)                                                                                                   | [8]          |
| Primary Finding | GC376 demonstrates strong inhibitory activity against ferret and mink coronavirus 3CLpro.                                              | [8]          |
| Significance    | Suggests potential for development as an antiviral for coronavirus infections in these species. Further in vivo studies are warranted. | [8]          |



# Experimental Protocols Protocol 1: Preparation and Subcutaneous Administration of GC376 in Cats

Objective: To prepare and administer GC376 sodium to cats for the treatment of FIP.

#### Materials:

- GC376 sodium powder
- Anhydrous ethanol
- Polyethylene glycol 400 (PEG 400)
- Sterile vials
- Sterile syringes and needles (e.g., 22-gauge)
- Vortex mixer
- Scale

#### Procedure:

- Formulation Preparation (to achieve 53 mg/mL):
  - In a sterile vial, dissolve the required amount of GC376 sodium powder in 10% (v/v) anhydrous ethanol.
  - Add 90% (v/v) polyethylene glycol 400 to the solution.
  - Vortex thoroughly until the powder is completely dissolved and the solution is clear.[4]
- Dosage Calculation:
  - Weigh the cat to determine the accurate body weight in kilograms.
  - Calculate the required dose based on the prescribed mg/kg dosage (e.g., 15 mg/kg).



 Calculate the volume to be administered using the concentration of the prepared formulation (53 mg/mL).

#### Administration:

- Identify a suitable subcutaneous injection site, typically in the scruff of the neck or along the back.
- Pinch the skin to create a tent.
- Insert the needle into the base of the skin tent, parallel to the body.
- Aspirate briefly to ensure the needle is not in a blood vessel.
- Inject the calculated volume of the GC376 solution subcutaneously.
- Withdraw the needle and apply gentle pressure to the injection site if necessary.
- Frequency: Administer every 12 hours.[4]
- Monitoring: Monitor the cat for any adverse reactions at the injection site and for clinical improvement.[9]

# Protocol 2: Intraperitoneal Administration of GC376 in K18-hACE2 Mice for SARS-CoV-2 Studies

Objective: To administer GC376 to K18-hACE2 mice to evaluate its in vivo efficacy against SARS-CoV-2.

#### Materials:

- GC376 sodium
- Vehicle solution (e.g., sterile PBS)
- Sterile syringes and needles (e.g., 27-gauge)
- Scale



- SARS-CoV-2 virus stock (e.g., 1 × 10<sup>3</sup> or 1 × 10<sup>5</sup> TCID50/mouse)
- Anesthetic (e.g., isoflurane)
- Biosafety cabinet (BSL-3)

#### Procedure:

- Animal Model and Challenge:
  - Use K18-hACE2 transgenic mice.
  - Under anesthesia, intranasally inoculate the mice with the desired dose of SARS-CoV-2 in a BSL-3 facility.[1]
- GC376 Preparation:
  - Dissolve **GC376 sodium** in the appropriate vehicle to the desired concentration.
- Dosage Calculation:
  - Weigh each mouse to determine its body weight.
  - Calculate the total daily dose (e.g., 40 mg/kg) and divide it into two equal doses for twicedaily administration (e.g., 20 mg/kg per injection).[1]
- Administration:
  - Begin treatment 3 hours post-virus challenge.[1]
  - Restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
  - Insert the needle at a 10-20 degree angle and inject the calculated volume of the GC376 solution intraperitoneally.
- Frequency: Administer twice daily for 7 days.[1]
- Monitoring:

# Methodological & Application





- Monitor the mice daily for clinical signs of disease (weight loss, lethargy, ruffled fur) and survival for a predefined period (e.g., 14 days).[1][7]
- At specified time points, euthanize subsets of mice to collect tissues (e.g., lungs, brain) for viral load and histopathological analysis.[1]





Click to download full resolution via product page



**Figure 2:** Experimental workflow for evaluating GC376 efficacy in a SARS-CoV-2 mouse model.

## **Disclaimer**

These protocols are for research purposes only and should be performed by qualified personnel in appropriate laboratory settings, adhering to all institutional and national guidelines for animal welfare and biosafety. Dosages and protocols may need to be optimized for specific experimental conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. GC376 FIP Warriors CZ/SK ® [fipwarriors.eu]
- 4. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fipvetguide.com [fipvetguide.com]
- 6. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for GC376 Sodium Administration in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14129987#gc376-sodium-administration-and-dosage-in-animal-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com